REACTION_CXSMILES
|
COC1C=CC([NH:9][CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)=CC=1.C(Br)CC>CC(C)=O>[CH:15]1[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:22]=[CH:23][C:14]=1[O:13][CH2:12][CH2:11][CH2:10][NH2:9]
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Name
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N-(4-methoxyphenyl)-[3-(naphthalen-2-yloxy)propyl]amine
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NCCCOC1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
It was refluxed for 12 hrs
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
the progress of reaction
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
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Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to get oily compound which
|
Type
|
CUSTOM
|
Details
|
was further crystallized by benzene hexane mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)OCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |